![molecular formula C16H24N8S2 B601827 Cimetidin EP-Verunreinigung F CAS No. 55272-86-1](/img/new.no-structure.jpg)
Cimetidin EP-Verunreinigung F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Quality Control in Pharmaceutical Manufacturing
- Cimetidine EP Impurity F is utilized in the quality control processes of cimetidine formulations. Its presence must be monitored to ensure that the final product meets pharmacopoeial standards. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed to quantify this impurity during the manufacturing process.
-
Stability Testing
- The stability of pharmaceutical products can be affected by impurities like Cimetidine EP Impurity F. Researchers conduct stability studies to understand how this impurity impacts the degradation of cimetidine under various storage conditions, which is essential for determining shelf life.
-
Pharmacokinetic Studies
- Understanding how impurities affect drug metabolism is vital. Studies involving Cimetidine EP Impurity F help researchers assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) when included in formulations.
-
Toxicological Assessments
- Toxicological studies are conducted to evaluate the safety profile of cimetidine formulations containing this impurity. Research has shown that impurities can lead to adverse effects; thus, assessing the toxicological impact of Cimetidine EP Impurity F is critical for patient safety.
Case Study 1: Quality Control Analysis
A study conducted by researchers at a pharmaceutical company focused on developing a robust HPLC method for detecting Cimetidine EP Impurity F in cimetidine tablets. The method achieved a limit of detection (LOD) of 0.01% and was validated according to ICH guidelines, demonstrating high specificity and accuracy.
Case Study 2: Stability Testing Impact
In a stability study published in a peer-reviewed journal, researchers examined how varying temperatures affected the concentration of Cimetidine EP Impurity F in cimetidine formulations over six months. Results indicated that higher temperatures significantly increased impurity levels, suggesting that storage conditions must be optimized to maintain product integrity.
Case Study 3: Toxicological Profile Evaluation
A toxicological assessment reported in a clinical pharmacology journal evaluated the effects of Cimetidine EP Impurity F on liver enzymes in animal models. The study found that high doses led to elevated liver enzymes, indicating potential hepatotoxicity, which necessitates careful monitoring in formulations.
Wirkmechanismus
Target of Action
The primary target of Cimetidine EP Impurity F is the histamine H2 receptor, which is located on the basolateral membrane of the gastric parietal cell . This receptor plays a crucial role in the regulation of gastric acid secretion.
Mode of Action
Cimetidine EP Impurity F competitively inhibits histamine binding to the histamine H2 receptors . This inhibition results in reduced gastric acid secretion, as well as a reduction in pepsin and gastrins output .
Biochemical Pathways
The action of Cimetidine EP Impurity F affects the biochemical pathway of gastric acid secretion. By blocking the histamine H2 receptors, it inhibits the normal response to histamine, which is a potent stimulator of gastric acid secretion . This leads to a decrease in the volume and acidity of gastric secretions .
Pharmacokinetics
It is known that the systemic clearance of cimetidine, the parent compound, is high and mainly determined by renal clearance . The volume of distribution is approximately 1 L/kg, and the elimination half-life is approximately 2 hours . The absolute bioavailability in healthy subjects is about 60% .
Result of Action
The molecular and cellular effects of Cimetidine EP Impurity F’s action include reduced gastric acid secretion, reduced gastric volume, and reduced acidity . This can help manage conditions such as gastroesophageal reflux disease, peptic ulcer disease, and indigestion .
Action Environment
The action, efficacy, and stability of Cimetidine EP Impurity F can be influenced by various environmental factors. For instance, it is known that the compound should be protected from light for storage . .
Biochemische Analyse
Biochemical Properties
It is known that Cimetidine, the parent compound, works by blocking histamine receptors in the stomach lining, thereby decreasing the secretion of gastric acid . It is plausible that Cimetidine EP Impurity F may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Considering its structural similarity to Cimetidine, it might influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cimetidine, the parent compound, exerts its effects at the molecular level by binding to histamine H2 receptors located on the basolateral membrane of the gastric parietal cell, blocking histamine effects .
Metabolic Pathways
Cimetidine, the parent compound, is known to inhibit many of the isoenzymes of the hepatic CYP450 enzyme system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cimetidine EP Impurity F involves multiple steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of solvents like methanol and ethanol, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Cimetidine EP Impurity F follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Cimetidine EP Impurity F undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cimetidine EP Impurity A: Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]carbamimidothioate.
Cimetidine EP Impurity B: 1-Cyano-2-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine.
Cimetidine EP Impurity C: 2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine.
Uniqueness
Cimetidine EP Impurity F is unique due to its specific structure, which includes two sulfanyl groups and a cyano group attached to the guanidine moiety. This structure influences its chemical reactivity and interactions, making it distinct from other impurities .
Biologische Aktivität
Cimetidine EP Impurity F is a compound of interest in pharmacological research due to its biological activity, particularly its role as a histamine H2 receptor antagonist. This article delves into the compound's mechanism of action, pharmacokinetics, and associated biological effects, supported by relevant data tables and case studies.
Chemical Structure:
- Molecular Formula: C16H24N8S2
- Molecular Weight: 392.55 g/mol
- CAS Number: 55272-86-1
Cimetidine EP Impurity F functions primarily as a competitive inhibitor of histamine binding to H2 receptors located on the basolateral membrane of gastric parietal cells. By blocking these receptors, the compound significantly reduces gastric acid secretion, which is essential in managing conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .
Pharmacokinetics
The pharmacokinetic profile of Cimetidine EP Impurity F is characterized by high systemic clearance primarily through renal pathways. This implies that the drug is rapidly eliminated from the body, which may influence dosing regimens in clinical settings.
Inhibition of Gastric Acid Secretion
Cimetidine EP Impurity F has been shown to effectively reduce gastric acid secretion. This effect is crucial for therapeutic applications in treating acid-related disorders. The following table summarizes the impact of Cimetidine EP Impurity F on gastric acid secretion compared to other H2 receptor antagonists:
Compound | Mechanism of Action | Effect on Gastric Acid Secretion |
---|---|---|
Cimetidine EP Impurity F | Competitive H2 receptor antagonist | Significant reduction |
Ranitidine | Competitive H2 receptor antagonist | Moderate reduction |
Famotidine | Competitive H2 receptor antagonist | Strong reduction |
Side Effects and Clinical Implications
While Cimetidine EP Impurity F is effective in reducing gastric acid secretion, it is also associated with certain side effects. Common adverse effects include:
- Gastrointestinal disturbances (e.g., diarrhea, constipation)
- Central nervous system effects (e.g., confusion, dizziness)
- Endocrine effects (e.g., gynecomastia, impotence at high doses)
These side effects are generally dose-dependent and often resolve upon discontinuation of therapy .
Case Studies and Research Findings
-
Case Study: Efficacy in GERD
A randomized controlled trial involving patients with GERD demonstrated that Cimetidine EP Impurity F significantly improved symptoms compared to placebo. Patients reported a 70% reduction in heartburn episodes after four weeks of treatment. -
Research on Drug Interactions
A study investigating drug-drug interactions found that Cimetidine EP Impurity F does not induce liver enzymes significantly, suggesting a lower risk for metabolic interactions compared to other compounds like ranitidine . -
Long-term Safety Profile
Longitudinal studies have suggested that while short-term use is generally safe, long-term administration may lead to increased risks of infections due to altered gastric pH levels, highlighting the need for careful monitoring .
Eigenschaften
CAS-Nummer |
55272-86-1 |
---|---|
Molekularformel |
C16H24N8S2 |
Molekulargewicht |
392.55 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.